4-Ethoxycyclohexane-1-carbaldehyde
Overview
Description
4-Ethoxycyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method is the Williamson ether synthesis, where cyclohexanone is first converted to 4-ethoxycyclohexanone using ethyl iodide and a base such as sodium hydride. The resulting 4-ethoxycyclohexanone is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using supported metal catalysts can also be employed to facilitate the oxidation step, ensuring a higher selectivity and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, KMnO4, HNO3
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: 4-Ethoxycyclohexane-1-carboxylic acid
Reduction: 4-Ethoxycyclohexane-1-methanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
4-Ethoxycyclohexane-1-carbaldehyde is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethoxycyclohexane-1-carbaldehyde primarily involves its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The ethoxy group can undergo substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its cyclic structure.
Comparison with Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
4-Ethoxybenzaldehyde: Contains an aromatic ring instead of a cyclohexane ring, resulting in different chemical behavior.
Uniqueness: 4-Ethoxycyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on a cyclohexane ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-ethoxycyclohexane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9-5-3-8(7-10)4-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQILSKYKEZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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